

# An In-depth Technical Guide to the Physical Properties of Ethyl 4-oxoheptanoate

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## Compound of Interest

Compound Name: Ethyl 4-oxoheptanoate

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This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 4-oxoheptanoate**, with a particular focus on its boiling point. This document is intended to serve as a valuable resource for professionals in research and development, particularly those involved in synthetic chemistry and drug discovery, by consolidating key data and outlining relevant experimental considerations.

## Core Physical and Chemical Data

**Ethyl 4-oxoheptanoate** is a keto ester with the molecular formula  $C_9H_{16}O_3$ .<sup>[1][2]</sup> Its chemical structure consists of a heptane backbone with a ketone group at the fourth carbon and an ethyl ester group at the terminus. This bifunctional nature makes it a versatile intermediate in organic synthesis.

## Summary of Physical Properties

While an experimentally determined boiling point at standard atmospheric pressure is not readily available in the cited literature, distillation of a reaction mixture containing **Ethyl 4-oxoheptanoate** has been performed at an oil bath temperature of 150-160 °C under a reduced pressure of 1.0-1.5 mmHg.<sup>[3]</sup> This suggests that the boiling point of the pure compound under these vacuum conditions lies within this range. Other key physical and computed properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>3</sub>	[1][2]
Molecular Weight	172.22 g/mol	[1]
IUPAC Name	ethyl 4-oxoheptanoate	[1]
CAS Number	14369-94-9	[1]
Monoisotopic Mass	172.109944368 Da	[1]
XlogP (predicted)	0.9	[1][2]
Computed Boiling Point	Not available	
Experimental Boiling Point	Not explicitly stated; distilled at 150-160 °C / 1.0-1.5 mmHg (oil bath temp.)	[3]

## Synthesis of Ethyl 4-oxoheptanoate

The synthesis of  $\gamma$ -keto esters such as **Ethyl 4-oxoheptanoate** can be achieved through various synthetic routes. A common and effective method is the conjugate addition of a Grignard reagent to an  $\alpha,\beta$ -unsaturated ester, followed by an acid workup. Below is a representative experimental protocol for such a synthesis.

## Experimental Protocol: Synthesis via Conjugate Addition

Objective: To synthesize **Ethyl 4-oxoheptanoate** from ethyl crotonate and a propyl Grignard reagent.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- 1-Bromopropane

- Ethyl crotonate
- Anhydrous tetrahydrofuran (THF)
- Copper(I) iodide (CuI)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- Preparation of Propylmagnesium Bromide (Grignard Reagent):
  - A three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flame-dried under an inert atmosphere and allowed to cool.
  - Magnesium turnings (1.2 equivalents) are placed in the flask.
  - A solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction.
  - Once the reaction begins, the remaining 1-bromopropane solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
- Conjugate Addition:
  - In a separate three-neck flask under an inert atmosphere, a solution of ethyl crotonate (1.0 equivalent) in anhydrous THF is prepared and cooled to -20 °C.

- A catalytic amount of copper(I) iodide (CuI) is added to the ethyl crotonate solution.
- The previously prepared propylmagnesium bromide solution is added dropwise to the cooled ethyl crotonate solution, maintaining the temperature below -15 °C.
- The reaction mixture is stirred at -20 °C for 2-3 hours.
- Work-up and Purification:
  - The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
  - The mixture is allowed to warm to room temperature, and the organic layer is separated.
  - The aqueous layer is extracted with diethyl ether.
  - The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
  - The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
  - The crude **Ethyl 4-oxoheptanoate** is then purified by vacuum distillation.

## Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis of **Ethyl 4-oxoheptanoate** as described in the protocol above.

## Logical Workflow for Ethyl 4-oxoheptanoate Synthesis

## Grignard Reagent Preparation

1-Bromopropane + Mg

in dry ether

Propylmagnesium Bromide

## Conjugate Addition

Ethyl Crotonate

CuI catalyst, THF, -20°C

Reaction Mixture

## Work-up and Purification

Quench with  $\text{NH}_4\text{Cl(aq)}$ 

Liquid-Liquid Extraction

Drying and Solvent Removal

Vacuum Distillation

Pure Ethyl 4-oxoheptanoate

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## References

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